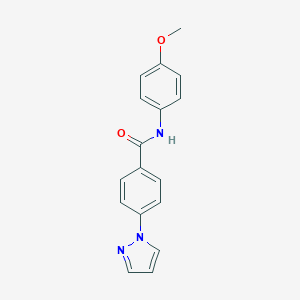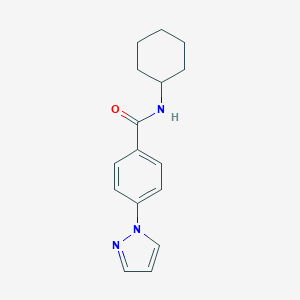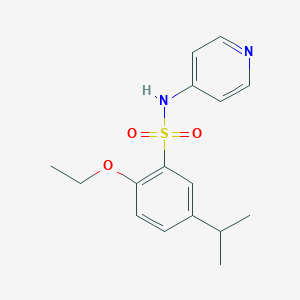
2-ethoxy-5-isopropyl-N-(4-pyridinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-5-isopropyl-N-(4-pyridinyl)benzenesulfonamide, commonly known as EIPBS, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. EIPBS belongs to the class of sulfonamide drugs, which are widely used as antibiotics, diuretics, and anticonvulsants.
Scientific Research Applications
EIPBS has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have inhibitory effects on several enzymes, including carbonic anhydrase, topoisomerase, and phosphodiesterase. EIPBS has also been investigated as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, EIPBS has been studied for its potential use as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to beta-amyloid plaques in the brain.
Mechanism of Action
The mechanism of action of EIPBS is not fully understood, but it is believed to involve the inhibition of several enzymes, including carbonic anhydrase, topoisomerase, and phosphodiesterase. Additionally, EIPBS has been shown to induce apoptosis in cancer cells by activating the caspase pathway. The exact mechanism by which EIPBS binds to beta-amyloid plaques in the brain is also not fully understood.
Biochemical and Physiological Effects
EIPBS has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. EIPBS has also been shown to inhibit the activity of topoisomerase, which is involved in DNA replication and repair. Additionally, EIPBS has been shown to inhibit the activity of phosphodiesterase, which is involved in the regulation of cyclic nucleotide levels in the body. EIPBS has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the regulation of cell growth and development.
Advantages and Limitations for Lab Experiments
The advantages of using EIPBS in lab experiments include its high purity and high yield, as well as its well-studied mechanism of action. Additionally, EIPBS has been shown to have inhibitory effects on several enzymes, making it a versatile tool for studying enzyme function. However, the limitations of using EIPBS in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on EIPBS. One direction is to further investigate its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Another direction is to investigate its potential as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to beta-amyloid plaques in the brain. Additionally, further research is needed to fully understand the mechanism of action of EIPBS and its effects on enzyme function. Finally, future research could focus on developing new synthetic routes for EIPBS that are more efficient and environmentally friendly.
Synthesis Methods
The synthesis of EIPBS involves the reaction of 4-chloro-2-ethoxy-5-isopropylbenzenesulfonamide with pyridine in the presence of a base, such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the chlorine atom by the pyridine nitrogen, resulting in the formation of EIPBS as the final product. The synthesis of EIPBS has been optimized to yield high purity and high yield of the compound.
properties
Product Name |
2-ethoxy-5-isopropyl-N-(4-pyridinyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C16H20N2O3S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-ethoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H20N2O3S/c1-4-21-15-6-5-13(12(2)3)11-16(15)22(19,20)18-14-7-9-17-10-8-14/h5-12H,4H2,1-3H3,(H,17,18) |
InChI Key |
KRWSWRVFWLVOEC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=NC=C2 |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









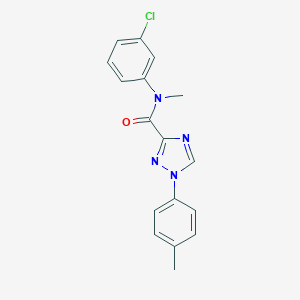

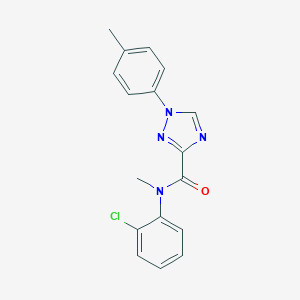
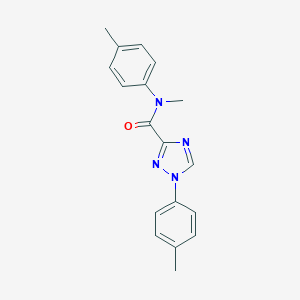
![N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide](/img/structure/B278945.png)

